13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
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Overview
Description
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a dioxaphosphepin ring system fused with naphthalene units and substituted with hydroxy and methoxyphenyl groups. Its stereochemistry is defined by the (11bS) configuration, which plays a crucial role in its reactivity and applications.
Preparation Methods
The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- typically involves a multi-step process. One common method includes the phosphination of a suitable precursor, such as 9,9-dimethylxanthene, with bis(diethylamino)chlorophosphine. This is followed by the formation of the disphosphonite intermediate using (S)-2,2’-dihydroxy-1,1’-binaphthyl in the presence of a catalytic amount of tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Hydroformylation: The compound can act as a ligand in hydroformylation reactions, facilitating the addition of formyl groups to alkenes.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like rhodium complexes for hydroformylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and hydrocyanation reactions. Its unique structure allows for high enantioselectivity in these catalytic processes.
Biology: The compound’s ability to form stable complexes with various metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- exerts its effects is primarily through its role as a chiral ligand. It facilitates various catalytic reactions by coordinating with metal centers, thereby influencing the stereochemistry of the reaction products . The molecular targets and pathways involved include metal-catalyzed hydrogenation and hydroformylation processes, where the compound’s unique structure and stereochemistry play a crucial role in determining the outcome of the reactions .
Comparison with Similar Compounds
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- can be compared with other similar compounds, such as:
Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin, 4,4’-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis-, (11bR,11’bR): This compound has a similar dioxaphosphepin ring system but differs in the substituents and stereochemistry.
Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin, 4-oxide: This compound lacks the hydroxy and methoxyphenyl groups, resulting in different reactivity and applications.
(11bS)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-oxide: This compound has nitrophenyl groups instead of methoxyphenyl groups, leading to different chemical properties and uses.
The uniqueness of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- lies in its specific substituents and stereochemistry, which confer distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C34H25O6P/c2*1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h2*3-20H,1-2H3,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKADTBTFIANRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O.COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50O12P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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